C28H28FN3O4S

Neurotensin GPCR Binding Affinity Selection

Sourcing a non-selective NTS2 ligand risks invalidating neuropharmacology data due to species bias or divergent signaling profiles. NTRC-844 (CAS 1811503-67-9) is the validated, selective antagonist for rigorous NTS2-mediated analgesia research. - 100-fold selectivity (Ki NTS2=23 nM vs. NTS1=2250 nM) for clean receptor subtype differentiation. - Validated in vivo: fully reverses agonist-induced analgesia in rat thermal tail-flick assay. - Defined functional profile: partial agonist in FLIPR (EC50 238 nM) but full antagonist in pain models, enabling biased signaling studies. Supplied with ≥95% purity (HPLC) for reproducible results.

Molecular Formula C28H28FN3O4S
Molecular Weight 521.6 g/mol
Cat. No. B11068465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC28H28FN3O4S
Molecular FormulaC28H28FN3O4S
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
InChIInChI=1S/C28H28FN3O4S/c1-3-36-24-6-4-5-21(17-24)30-26(33)18-25-27(34)32(22-11-13-23(35-2)14-12-22)28(37)31(25)16-15-19-7-9-20(29)10-8-19/h4-14,17,25H,3,15-16,18H2,1-2H3,(H,30,33)
InChIKeyJKLDGINAXHKNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NTRC-844: Key Properties & Research Classification


C28H28FN3O4S (CAS: 1811503-67-9) is a selective small-molecule antagonist of the rat neurotensin receptor type 2 (NTS2). Its IUPAC name is 2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic acid [1]. This compound, also known as NTRC-844 (compound 8), is characterized by an adamantyl group and a pyrazole core, with a molecular weight of 489.54 g/mol [1]. It is primarily utilized in neuropharmacology research, particularly for investigating NTS2-mediated analgesic pathways independent of calcium mobilization [1]. Vendor-supplied purity typically reaches 95.6% (HPLC) .

Selective NTS2 receptor antagonist tool
Calcium-independent analgesic pathway probe
Reported in vivo behavioral model context

NTRC-844 Substitution Risks for NTS2 Antagonists


Procuring a generic NTS2 ligand based solely on target class or simple binding affinity is insufficient for rigorous research. Experimental evidence reveals that NTS2-selective compounds exhibit divergent pharmacological profiles and do not share interchangeable signaling or in vivo characteristics [1]. For example, functional activity in FLIPR calcium mobilization assays does not correlate with in vivo analgesic efficacy, as NTRC-844 acts as a partial agonist (EC50 238 nM) but behaves as a full antagonist in animal pain models [1]. Furthermore, species bias can dramatically alter selectivity; certain ligands show 30-fold differences in affinity between rat and human receptors, invalidating assumptions of cross-species consistency [1]. Therefore, substituting NTRC-844 with another NTS2 binder could invalidate experimental conclusions regarding NTS2-mediated analgesia or pathway interrogation.

  • Functional bias Partial agonist activity in FLIPR assays may not substitute for pure antagonist pharmacology; match functional profile to study design.
  • Species selectivity NTS2 affinity can vary substantially across species; rat-derived binding data may not transfer to human receptor models.
  • Off-target confounds Non-selective NTS2 ligands (e.g., SR-142948A, levocabastine) carry additional pharmacology that compromises NTS2-specific interpretation.

NTRC-844 Comparative Evidence: Selectivity & Binding


NTS2 Binding Affinity Comparison

NTRC-844 exhibits a 9-fold higher binding affinity for rat NTS2 (Ki = 23 nM) compared to NTRC-824 (Ki = 202 nM), establishing it as the higher-potency tool for receptor occupancy studies [1][2]. While Levocabastine has a marginally lower Ki (17 nM), its well-documented secondary pharmacology as a histamine H1 receptor antagonist (pKi ~7.6) introduces significant off-target confounds, making NTRC-844 the cleaner choice for selective NTS2 interrogation [3].

Binding Affinity (rNTS2)
Cross-study comparable
NTRC-844
Ki 23 nM
NTRC-824 Ki 202 nM
Reported affinity supports receptor occupancy study fit
Levocabastine (Ki 17 nM) has H1 activity confound
Neurotensin GPCR Binding Affinity Selection

NTS2/NTS1 Selectivity Comparison

NTRC-844 demonstrates ~100-fold selectivity for NTS2 (Ki = 23 nM) over NTS1 (Ki = 2250 nM), whereas the non-selective antagonist SR-142948A binds both receptors with sub-nanomolar affinity (pKi ~9 at both) [1][2]. This stark difference in selectivity profile is critical for experiments where NTS1-mediated effects must be excluded, as SR-142948A would confound interpretation of NTS2-specific signaling [3].

NTS2/NTS1 Selectivity
Cross-study comparable
NTRC-844
~100-fold selective
SR-142948A (non-selective)
Supports NTS2-selective pathway interrogation
SR-142948A equipotent at NTS1 and NTS2
Receptor Selectivity NTS1/NTS2 Discrimination

Functional Activity: Partial Agonism at NTS2

In the FLIPR calcium mobilization assay, NTRC-844 acts as a partial agonist with an EC50 of 238 nM and an Emax of 45% (relative to control agonist compound 2), while NTRC-824 behaves as a pure antagonist (IC50 = 38 nM) with no agonist efficacy [1][2]. This functional distinction is mechanistically significant; the residual partial agonism of NTRC-844 may contribute to distinct downstream signaling outcomes not captured by pure antagonism, which is particularly relevant given the lack of correlation between FLIPR activity and in vivo analgesia [1].

Functional Activity (FLIPR)
Cross-study comparable
NTRC-844
Partial agonist EC50 238 nM (Emax 45%)
NTRC-824 pure antagonist (IC50 38 nM)
Partial agonist profile supports biased signaling assay context
FLIPR activity does not predict in vivo response
Functional Assay Partial Agonism Calcium Mobilization

In Vivo Antagonist Efficacy in Pain Models

NTRC-844 fully suppressed the analgesic effect of reference agonist compound 9 in the rat thermal tail-flick model (complete reversal of maximal possible effect at 10 minutes post-administration) [1]. This in vivo antagonist activity is a key differentiator, as many in-class compounds (including the endogenous ligand neurotensin and analog 7) either fail to show in vivo efficacy or produce complex agonist/antagonist phenotypes that confound interpretation [1]. The ability of NTRC-844 to act as a clean, surmountable antagonist in vivo validates its utility for dissecting NTS2-mediated behavioral responses.

In Vivo Antagonism (Tail-flick)
Head-to-head
NTRC-844
Fully reversed agonist 9-induced MPE
Agonist 9 alone: significant MPE
Reported in vivo antagonist response supports behavioral model studies
i.t. administration in rat acute pain model
In Vivo Pharmacology Tail-Flick Analgesia Pain Model

NTRC-844 Optimal Use Cases in NTS2 Research


Validation of NTS2-Specific Signaling

NTRC-844 is ideally suited for studies requiring selective ablation of NTS2 signaling while preserving NTS1 function. Its 100-fold selectivity window (Ki NTS2 = 23 nM vs. NTS1 = 2250 nM) allows for concentration-response experiments that cleanly differentiate receptor subtypes, unlike non-selective antagonists such as SR-142948A. This application is directly supported by binding selectivity data [1][2].

In Vivo Antagonism of NTS2-Mediated Analgesia

Investigators seeking a validated in vivo tool to block NTS2-driven analgesia should prioritize NTRC-844. The compound has been directly shown to fully reverse agonist-induced analgesia in the rat thermal tail-flick assay, providing a robust experimental model for testing NTS2 dependence of novel analgesics or genetic modifications. This scenario leverages the direct in vivo efficacy evidence [3].

Profiling Biased Agonism at NTS2

The unique partial agonist profile of NTRC-844 in FLIPR assays (EC50 238 nM, Emax 45%) makes it a valuable reference compound for characterizing biased signaling at NTS2. It can be used alongside pure antagonists (e.g., NTRC-824) and full agonists to calibrate assays for detecting ligand bias, particularly in the context of the calcium mobilization-independent analgesic pathway. This use case is informed by comparative functional data [1][4].

Application
Selection Property
Validation Focus
NTS2-selective pathway studies
NTS2/NTS1 selectivity profile
NTS1-excluded functional response
Antinociception model antagonist studies
Reported in vivo antagonist response
Behavioral pharmacology endpoint review
Biased agonism assay development
Partial agonist functional profile
Calcium-independent pathway review

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